LTX-315 is a synthetic anticancer peptide that has shown promising results in the field of oncology . It has been used against syngeneic B16 melanomas, where it induced a complete regression of the melanomas and systemic protective immune responses . The peptide is administered intralesionally, directly into the tumor . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells, indicating that the peptide induces a type of cell death that leads to an increase in the number of tumor-infiltrating lymphocytes .
LTX-315 has been used as an immunotherapeutic agent . It has the ability to reshape the tumor microenvironment by inducing rapid immunogenic cell death through the release of danger-associated molecular pattern molecules (DAMPs) . This turns “cold” tumors “hot” through a significant increase in tumor-infiltrating lymphocytes . The peptide is administered intratumorally, and it has been shown to induce necrosis and CD8+ T-cell infiltration into the tumor microenvironment .
LTX-315 has been combined with standard-of-care chemotherapy (doxorubicin, brand name CAELYX®) against triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .
LTX-315 has been used in the treatment of melanomas . It has been shown to induce a complete regression of B16 melanomas and systemic protective immune responses following intralesional administration of the peptide . The treatment results in an extensive hemorrhagic necrosis of the tumor parenchyma and a massive infiltration of CD3+ T cells .
LTX-315 has been used in combination with doxorubicin for the treatment of triple-negative breast cancer . The combination of LTX-315 and doxorubicin demonstrated a strong additive antitumoral effect . It induced immune-mediated changes in the tumor microenvironment, followed by complete regression in the majority of animals treated . The combination induced strong local necrosis, followed by an increase in the infiltration of CD4+ and CD8+ immune cells into the tumor parenchymal tissue .
LTX-315 has been used for the local treatment of solid tumors . The intratumoral treatment of solid tumors with LTX-315 has resulted in growth inhibition, complete regression, and long-lasting tumor-specific immune responses in a variety of different experimental animal models . Typically, tumors ranging from 60 to 100 mm3 were injected with 20 mg/ml LTX-315 at a volume of .
LTX-315 has been used in the treatment of soft tissue sarcoma . In a study using conditional genetic mouse models of cancer, LTX-315 was shown to delay the progression of Kras- and P53-driven soft tissue sarcoma . The study reported that LTX-315 mediates profound antitumor effects against these types of sarcoma .
LTX-315 has demonstrated antitumor efficacy in mice grafted with various tumor cell lines . It is currently being tested in Phase II clinical trials . The study aimed to further evaluate LTX-315 in conditional genetic mouse models of cancer that typically resist current treatment options and to better understand the drug’s mode of action in vivo .
LTX-315 has been shown to demonstrate synergy with other standard-of-care cancer therapies . It increases the number and diversity of T cell clones, which can enhance the effectiveness of other treatments .
LTX-315 has been used in the treatment of Braf- and Pten-driven melanoma . The study reported that LTX-315 mediates profound antitumor effects against this type of melanoma .
LTX-315 is a synthetic cationic oncolytic peptide derived from bovine lactoferricin, designed to target and disrupt cancer cell membranes. This 9-mer peptide exhibits potent anticancer properties while minimizing toxicity to non-malignant cells. Its mechanism of action involves preferentially permeabilizing negatively charged phospholipid membranes, leading to cell necrosis and triggering immune responses against tumors. LTX-315 has shown promise in clinical trials for treating various cancers, including melanoma and breast cancer, due to its ability to stimulate both local and systemic anti-tumor immunity .
LTX-315 primarily acts through membrane disruption, which can be described as follows:
LTX-315 exhibits several biological activities that contribute to its anticancer efficacy:
The synthesis of LTX-315 involves solid-phase peptide synthesis techniques commonly used for creating peptides with high purity and yield. Key steps include:
Studies have shown that LTX-315 interacts significantly with both tumor cells and immune cells:
LTX-315 shares similarities with several other oncolytic peptides but stands out due to its unique mechanism of action and specificity for cancer cells. Some similar compounds include:
Compound Name | Source | Mechanism of Action | Unique Features |
---|---|---|---|
Bovine Lactoferricin | Bovine milk | Membrane disruption; antimicrobial | Natural peptide with broad-spectrum antimicrobial activity |
Melittin | Bee venom | Membrane pore formation | Potent hemolytic activity; less selective than LTX-315 |
LL-37 | Human cathelicidin | Membrane disruption; immunomodulatory | Involved in innate immunity; broader target range |
Pexidartinib | Synthetic | Inhibition of macrophage colony-stimulating factor 1 receptor (CSF1R) | Targeted therapy for specific tumors |
LTX-315's selective targeting of negatively charged membranes allows it to effectively induce tumor-specific immune responses while minimizing effects on normal tissues, distinguishing it from other oncolytic peptides .